![molecular formula C19H25N5O4 B1634077 (S)-Terazosin CAS No. 109351-33-9](/img/structure/B1634077.png)
(S)-Terazosin
Overview
Description
(S)-Terazosin is a selective alpha-1 adrenergic receptor antagonist that is used in the treatment of hypertension and benign prostatic hyperplasia. It is a chiral molecule with two enantiomers, (R)-terazosin and (S)-terazosin, of which (S)-terazosin is the active form.
Scientific Research Applications
Neuroscientific Research Applications
- Behavioral Activation and Environmental Change : A study utilized Terazosin to investigate its effects on behavioral activation in response to environmental changes in mice. This research highlighted Terazosin's ability to influence central alpha 1-noradrenergic neurotransmission, which is essential for behavioral activation to environmental change, potentially impacting sensorimotor and motivational processes (Stone et al., 1999).
Pharmacological Research Applications
Pharmacokinetics and Pharmacodynamics : Terazosin has been studied for its pharmacokinetic and pharmacodynamic properties, particularly in the context of essential hypertension. These studies have detailed its absorption, half-life, and interaction with other antihypertensive agents, contributing to a better understanding of its efficacy and safety in clinical settings (Frishman et al., 1988; Somberg et al., 1991).
Analytical Methods for Determination : Research has also focused on developing various analytical methods for determining Terazosin in different matrices. This is crucial for dosage control and understanding its therapeutic levels in different biological systems (Shrivastava).
Cancer Research Applications
- Prostate Cancer Cell Line Study : Terazosin has been investigated for its potential in treating metastatic, hormone-independent prostate cancer. It was found that a combination of Terazosin and genistein was effective in inhibiting cell growth and inducing apoptosis in prostate cancer cell lines, suggesting a new therapeutic approach for managing this type of cancer (Chang et al., 2009).
properties
IUPAC Name |
[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-[(2S)-oxolan-2-yl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O4/c1-26-15-10-12-13(11-16(15)27-2)21-19(22-17(12)20)24-7-5-23(6-8-24)18(25)14-4-3-9-28-14/h10-11,14H,3-9H2,1-2H3,(H2,20,21,22)/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCKUSRYTPJJLNI-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4CCCO4)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)[C@@H]4CCCO4)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Terazosin |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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